Cas no 106368-34-7 (5-Amino-1-tosyl-1H-pyrazolo-4-carbonitrile)

5-Amino-1-tosyl-1H-pyrazolo-4-carbonitrile is a heterocyclic compound featuring a pyrazole core functionalized with an amino group, a tosyl protecting group, and a nitrile moiety. This structure makes it a versatile intermediate in organic synthesis, particularly for constructing pharmacologically active molecules or agrochemicals. The tosyl group enhances stability and facilitates further derivatization, while the nitrile functionality offers reactivity for diverse transformations, such as cyclizations or nucleophilic additions. Its well-defined reactivity profile and compatibility with standard synthetic protocols make it valuable for medicinal chemistry and materials science applications. The compound is typically handled under controlled conditions due to its sensitivity to moisture and strong acids/bases.
5-Amino-1-tosyl-1H-pyrazolo-4-carbonitrile structure
106368-34-7 structure
Product Name:5-Amino-1-tosyl-1H-pyrazolo-4-carbonitrile
CAS No:106368-34-7
MF:C11H10N4O2S
MW:262.287700176239
CID:1177740
PubChem ID:4378133
Update Time:2025-11-01

5-Amino-1-tosyl-1H-pyrazolo-4-carbonitrile Chemical and Physical Properties

Names and Identifiers

    • 5-Amino-1-[(4-methylphenyl)sulfonyl]-1H-pyrazole-4-carbonitrile
    • CTK3G9691
    • 1-(p-anisyl)-5-aminoimidazole-4-carboxamide
    • 5-amino-1-(p-toluenesulfonyl)-1H-pyrazole-4-carbonitrile
    • 1H-Imidazole-4-carboxamide, 5-amino-1-(4-methoxyphenyl)-
    • SBB024012
    • 5-amino-1-tosyl-1H-pyrazolo-4-carbonitrile
    • 5-amino-1-&lt
    • (4-methylphenyl)sulfonyl&gt
    • -1H-pyrazole-4-carbonitrile
    • AGN-PC-00NEFC
    • STK351059
    • 5-amino-4-cyano-1-(p-toluenesulfonyl)pyrazole
    • ACMC-20lxd2
    • 5-amino-1-(p-CH3OC6H4)imidazole-4-carboxamide
    • 5-amino-1-(p-CH3OC6H4)imidazole-4-carbox
    • 5-amino-1-< (4-methylphenyl)sulfonyl> -1H-pyrazole-4-carbonitrile
    • CS-0367052
    • SY318674
    • 5-Amino-1-tosyl-1H-pyrazole-4-carbonitrile
    • CS-008/04103015
    • 5-amino-1-(4-methylphenyl)sulfonylpyrazole-4-carbonitrile
    • MFCD04071186
    • 106368-34-7
    • 5-Amino-1-tosyl-1H-pyrazolo-4-carbonitrile
    • MDL: MFCD04071186
    • Inchi: 1S/C11H10N4O2S/c1-8-2-4-10(5-3-8)18(16,17)15-11(13)9(6-12)7-14-15/h2-5,7H,13H2,1H3
    • InChI Key: IOVAWZLOAGNYBV-UHFFFAOYSA-N
    • SMILES: S(C1C=CC(C)=CC=1)(N1C(=C(C#N)C=N1)N)(=O)=O

Computed Properties

  • Exact Mass: 262.0526
  • Monoisotopic Mass: 262.05244675g/mol
  • Isotope Atom Count: 0
  • Hydrogen Bond Donor Count: 1
  • Hydrogen Bond Acceptor Count: 6
  • Heavy Atom Count: 18
  • Rotatable Bond Count: 2
  • Complexity: 441
  • Covalently-Bonded Unit Count: 1
  • Defined Atom Stereocenter Count: 0
  • Undefined Atom Stereocenter Count : 0
  • Defined Bond Stereocenter Count: 0
  • Undefined Bond Stereocenter Count: 0
  • XLogP3: 1.7
  • Topological Polar Surface Area: 110Ų

Experimental Properties

  • PSA: 101.77

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Additional information on 5-Amino-1-tosyl-1H-pyrazolo-4-carbonitrile

Introduction to 5-Amino-1-tosyl-1H-pyrazolo-4-carbonitrile (CAS No. 106368-34-7) and Its Emerging Applications in Chemical Biology

5-Amino-1-tosyl-1H-pyrazolo-4-carbonitrile, identified by the chemical formula CAS No. 106368-34-7, is a heterocyclic compound that has garnered significant attention in the field of chemical biology due to its unique structural and functional properties. This compound belongs to the pyrazole class, which is well-documented for its broad spectrum of biological activities, including anti-inflammatory, antimicrobial, and anticancer effects. The presence of both amino and tosyl (p-toluenesulfonyl) functional groups, along with a cyano substituent, enhances its reactivity and makes it a valuable scaffold for drug discovery and medicinal chemistry research.

The tosyl group in this molecule not only serves as a protecting group for the amino function but also influences the compound's solubility and metabolic stability, making it an attractive candidate for further derivatization. The cyano group contributes to the electron-withdrawing effect, which can modulate the reactivity of the adjacent double bond or heterocyclic ring, providing opportunities for further chemical transformations. These structural features have positioned 5-Amino-1-tosyl-1H-pyrazolo-4-carbonitrile as a versatile intermediate in the synthesis of more complex bioactive molecules.

In recent years, there has been growing interest in pyrazole derivatives as potential therapeutic agents. A notable area of research involves their application in oncology. Studies have demonstrated that certain pyrazole-based compounds can inhibit kinases and other enzymes involved in cancer cell proliferation. For instance, derivatives of pyrazole have been shown to disrupt microtubule formation and induce apoptosis in tumor cells. The 5-Amino-1-tosyl-1H-pyrazolo-4-carbonitrile scaffold has been explored as a precursor for developing novel kinase inhibitors, with preliminary results suggesting its efficacy in targeting specific pathways implicated in cancer progression.

Moreover, the amino group in this compound allows for further functionalization through amide bond formation, which is a common strategy in drug design to enhance binding affinity and pharmacokinetic properties. Researchers have utilized this property to develop peptidomimetics and protease inhibitors. The tosyl group, while primarily serving as a leaving group in nucleophilic substitution reactions, also contributes to the compound's stability under various reaction conditions, making it a reliable building block for synthetic chemistry.

Another emerging application of 5-Amino-1-tosyl-1H-pyrazolo-4-carbonitrile lies in its role as a chiral intermediate. Chirality plays a crucial role in the biological activity of many drugs, and pyrazole derivatives have been employed to develop enantiomerically pure compounds with enhanced therapeutic effects. The presence of the amino and cyano groups provides multiple sites for asymmetric synthesis or resolution techniques, enabling access to enantiomerically enriched forms of this compound. Such derivatives are being investigated for their potential use in treating neurological disorders and other conditions where stereochemistry is critical.

The cyano group has also been explored for its ability to participate in transition-metal-catalyzed cross-coupling reactions, such as Suzuki-Miyaura and Heck couplings. These reactions are powerful tools for constructing complex molecular architectures and have been widely used in the synthesis of natural products and drug candidates. By incorporating 5-Amino-1-tosyl-1H-pyrazolo-4-carbonitrile into these reactions, chemists can generate novel heterocyclic compounds with tailored properties for biological evaluation.

In conclusion, 5-Amino-1-tosyl-1H-pyrazolo-4-carbonitrile (CAS No. 106368-34-7) represents a promising scaffold with diverse applications in chemical biology and drug discovery. Its unique structural features, including the amino, tosyl, and cyano groups, make it a versatile intermediate for synthesizing bioactive molecules with potential therapeutic value. Ongoing research continues to uncover new ways to leverage this compound's reactivity and stability for developing innovative treatments across various diseases.

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